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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-54175446, a selective, central

nervous system-penetrant P2X7 receptor antagonist, and placebo, based on data from

randomized controlled trials. JNJ-54175446 is under investigation for its potential to treat major

depressive disorder (MDD) by reducing neuroinflammation.[1] This document summarizes key

findings on pharmacokinetics, pharmacodynamics, safety, and efficacy, presenting quantitative

data in structured tables and detailing experimental protocols. Visual diagrams of the relevant

signaling pathway and experimental workflows are also provided to facilitate understanding.

Mechanism of Action: The P2X7 Receptor Pathway
JNJ-54175446 targets the P2X7 receptor, an ATP-gated ion channel expressed on immune

cells like microglia in the central nervous system.[2] During periods of stress, inflammation, or

cellular injury, elevated extracellular ATP levels activate the P2X7 receptor. This activation

leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which are

implicated in the pathophysiology of mood disorders.[2][3] By antagonizing the P2X7 receptor,

JNJ-54175446 aims to attenuate this inflammatory cascade.[4][5]
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Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of JNJ-54175446.

Clinical Trial Data: A Comparative Overview
Pharmacokinetics in Healthy Volunteers
A first-in-human, single-ascending dose study was conducted in 77 healthy participants, with

59 receiving JNJ-54175446 (0.5-600 mg) and 18 receiving placebo.[6][7][8] The study

assessed pharmacokinetics in both fasted and fed states and confirmed brain penetration.[6][7]
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Parameter JNJ-54175446 Placebo Reference

Participants 59 18 [7]

Dose Range
0.5 - 600 mg (single

dose)
N/A [6][8]

AUC∞
Increased dose-

proportionally
N/A [6][7]

Cmax,plasma
Increased less than

dose-proportionally
N/A [6][7]

Highest Cmax,plasma
1475 ± 163 ng/mL

(600 mg, fed)
N/A [6]

Cmax,CSF vs

Cmax,plasma

7 times lower than

total plasma
N/A [6][7]

Unbound

Cmax,plasma vs

Cmax,CSF

Comparable (88.3 ±

35.7 vs 114 ± 39

ng/mL)

N/A [6]

Pharmacodynamics: Target Engagement
The pharmacodynamic effects of JNJ-54175446 were evaluated by its ability to inhibit IL-1β

release from peripheral blood cells ex vivo.

Parameter JNJ-54175446 Placebo Reference

Effect on IL-1β

Release

Dose-dependent

inhibition of

LPS/BzATP-induced

IL-1β release

No effect [4][6][7]

IC50 for IL-1β

Inhibition

82 ng/mL (95% CI: 48-

94)
N/A [6][8]

Effective Single Dose
>10 mg attenuated IL-

1β release
N/A [6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.researchgate.net/publication/327938534_Clinical_pharmacokinetics_pharmacodynamics_safety_and_tolerability_of_JNJ-54175446_a_brain_permeable_P2X7_antagonist_in_a_randomised_single-ascending_dose_study_in_healthy_participants
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.benchchem.com/product/b608235?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37482560/
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.bioworld.com/articles/669299-first-in-human-data-for-jnj-54175446-published?v=preview
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.researchgate.net/publication/327938534_Clinical_pharmacokinetics_pharmacodynamics_safety_and_tolerability_of_JNJ-54175446_a_brain_permeable_P2X7_antagonist_in_a_randomised_single-ascending_dose_study_in_healthy_participants
https://pubmed.ncbi.nlm.nih.gov/30260294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability in Healthy Volunteers
Parameter

JNJ-54175446
(n=59)

Placebo (n=18) Reference

Participants with at

least one TEAE
33 (55.9%) 4 (22.2%) [7]

Most Common TEAEs

Headache (18.6%),

back pain, fatigue,

diarrhea, myalgia,

rhinitis, vomiting,

hypercholesterolemia

Not specified [6][7]

Serious Adverse

Events
None reported None reported [6][7]

Efficacy and Safety in Major Depressive Disorder
A double-blind, placebo-controlled, randomized study involving 69 patients with MDD assessed

the safety and efficacy of JNJ-54175446.[2][4][9] The study also incorporated total sleep

deprivation (TSD) as a behavioral challenge to induce acute mood improvements.[2][4]
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Parameter JNJ-54175446 Placebo Reference

Participants

(Completed)

Group A (early start):

23/26, Group B (late

start): 24/26

Group C: 17/17 [2]

Effect on Mood

(HDRS17, QIDS-SR)
No significant effect No significant effect [4][9]

Effect on Anhedonia

(SHAPS, PILT) post-

TSD

Blunted the acute

reduction of

anhedonia

Reduction in

anhedonia
[2][4]

Most Common AEs
Headache, nausea,

dysgeusia, vomiting
Not specified [2]

Serious or Persistent

AEs
None reported None reported [2]

Discontinuations due

to TEAEs

2 (severe headache,

abdominal pain)
Not specified [2]

Experimental Protocols
First-in-Human Study in Healthy Volunteers
(NCT02475148)

Study Design: A single-center, double-blind, randomized, placebo-controlled, sequential-

group, single-ascending-dose, phase I study.[7]

Participants: 77 healthy individuals.[7]

Methodology: The trial consisted of three parts:

An ascending-dose study in fasted participants (0.5-300 mg JNJ-54175446).[6][7]

An ascending-dose study in fed participants (50-600 mg JNJ-54175446).[6][7]

A cerebrospinal fluid (CSF) study (300 mg JNJ-54175446).[6][7]
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Pharmacodynamic Assessment: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-

benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood was measured.

[6][7]
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Caption: Workflow for the first-in-human study of JNJ-54175446 in healthy volunteers.

Study in Patients with Major Depressive Disorder
Study Design: A double-blind, placebo-controlled, randomized study.[2][4][9]

Participants: 69 patients with single episode or recurrent MDD.[2][4][9]

Methodology: Patients were randomized in a 3:3:2 ratio into three groups for a 10-day

treatment period:[2]

Group A (Early Start): Received JNJ-54175446 throughout the 10-day period.[2]

Group B (Late Start): Received placebo for days 1-3, followed by JNJ-54175446 for days

4-10.[2]
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Group C: Received placebo throughout the 10-day period.[2] A single 600 mg dose was

followed by daily 150 mg doses.[2] All participants underwent 36 hours of total sleep

deprivation (TSD) from day 3 to the evening of day 4.[2][4]

Efficacy Assessment: Mood was assessed using the Hamilton Depression Rating Scale, 17

items (HDRS17) and the Self-rated Quick Inventory of Depressive Symptoms (QIDS-SR).[4]

[9] Anhedonia was measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the

Probabilistic Instrumental Learning Task (PILT).[4][9]
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Caption: Workflow for the randomized controlled trial of JNJ-54175446 in patients with MDD.
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In randomized controlled trials, JNJ-54175446 was generally safe and well-tolerated in both

healthy volunteers and patients with MDD.[2] The drug demonstrated dose-dependent

pharmacokinetics, brain penetration, and successful target engagement by inhibiting P2X7

receptor-mediated IL-1β release.[2][6] However, in a study with MDD patients, JNJ-54175446
did not show a significant effect on overall mood ratings compared to placebo.[4][9]

Interestingly, it did blunt the reduction in anhedonia observed after total sleep deprivation,

suggesting a potential modulatory effect on hedonic capacity that warrants further investigation.

[2][4] These findings provide a foundation for future research into the therapeutic potential of

P2X7 receptor antagonism in psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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